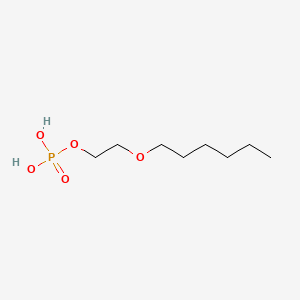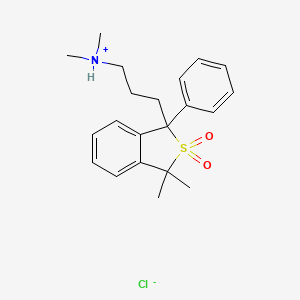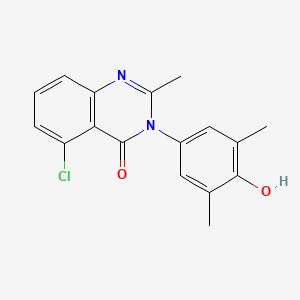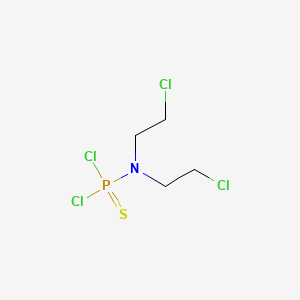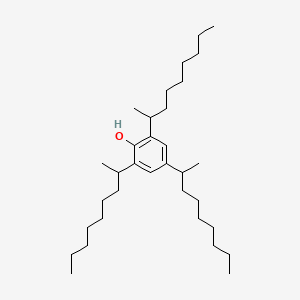
2,4,6-Tris(1-methyloctyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-tris-(1-Methyloctyl)phenol is an organic compound with the molecular formula C33H60O and a molecular weight of 472.83 g/mol It is a substituted phenol, characterized by three 1-methyloctyl groups attached to the 2, 4, and 6 positions of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tris-(1-Methyloctyl)phenol typically involves the alkylation of phenol with 1-methyloctyl halides in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution at the 2, 4, and 6 positions of the phenol ring .
Industrial Production Methods
Industrial production of 2,4,6-tris-(1-Methyloctyl)phenol follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,4,6-tris-(1-Methyloctyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic hydrogen can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
2,4,6-tris-(1-Methyloctyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized as a stabilizer in the production of plastics and other polymeric materials.
Mechanism of Action
The mechanism of action of 2,4,6-tris-(1-Methyloctyl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can donate hydrogen atoms, acting as an antioxidant and neutralizing free radicals. This property is particularly useful in preventing oxidative damage in biological systems and industrial applications .
Comparison with Similar Compounds
Similar Compounds
2,4,6-tris-(1-methylethyl)phenol: Similar structure but with shorter alkyl chains.
2,4,6-tris-(N,N-dimethylaminomethyl)phenol: Contains amino groups instead of alkyl chains.
Uniqueness
2,4,6-tris-(1-Methyloctyl)phenol is unique due to its longer alkyl chains, which enhance its hydrophobicity and stability. This makes it particularly suitable for applications requiring long-lasting stability and resistance to environmental factors .
Properties
CAS No. |
36215-85-7 |
|---|---|
Molecular Formula |
C33H60O |
Molecular Weight |
472.8 g/mol |
IUPAC Name |
2,4,6-tri(nonan-2-yl)phenol |
InChI |
InChI=1S/C33H60O/c1-7-10-13-16-19-22-27(4)30-25-31(28(5)23-20-17-14-11-8-2)33(34)32(26-30)29(6)24-21-18-15-12-9-3/h25-29,34H,7-24H2,1-6H3 |
InChI Key |
UQGUWEYJHWNXTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)C1=CC(=C(C(=C1)C(C)CCCCCCC)O)C(C)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


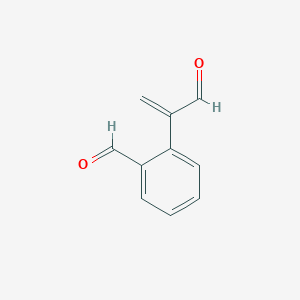
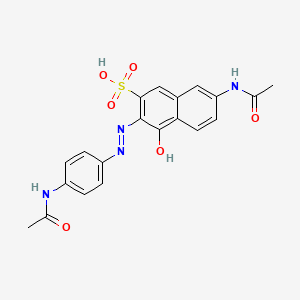
![(4Z)-4-(2-methylpropylidene)-7-propan-2-yl-15-oxa-2,5,8-triazatricyclo[8.5.0.03,8]pentadeca-1(10),2,11,13-tetraene-6,9-dione](/img/structure/B13749240.png)
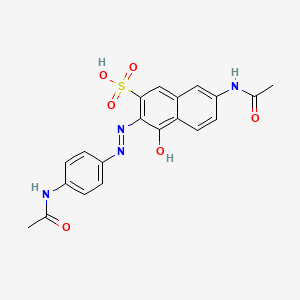
![1-azabicyclo[2.2.2]octan-3-yl 2-(1-oxo-3-phenyl-2-oxaspiro[4.4]nonan-3-yl)acetate](/img/structure/B13749248.png)
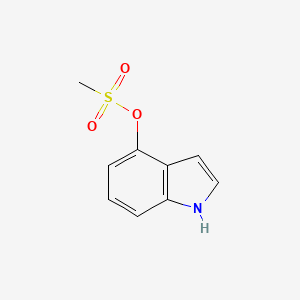
![Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]-](/img/structure/B13749260.png)
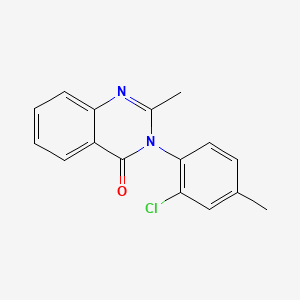
![[(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride](/img/structure/B13749280.png)
